Ethyl 3,5-dimethylfuran-2-carboxylate
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Overview
Description
Ethyl 3,5-dimethylfuran-2-carboxylate is a chemical compound belonging to the furan family, characterized by a furan ring substituted with ethyl, methyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dimethylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .
Another method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Ethyl 3,5-dimethylfuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethylfuran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar structure with an amino and cyano group.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Similar structure with an acetyl group.
Uniqueness
Ethyl 3,5-dimethylfuran-2-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceuticals .
Biological Activity
Ethyl 3,5-dimethylfuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound is an ester derived from furan, characterized by its unique structure that includes a furan ring and two methyl groups at the 3 and 5 positions. Its chemical formula is C9H10O3, and it can be represented as follows:
The biological activity of this compound is thought to involve several mechanisms:
- Ligand Binding : The compound may act as a ligand, interacting with specific receptors or enzymes to modulate their activity.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells through various signaling pathways.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial effects against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through bioassays.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's cytotoxicity was assessed using the MTT assay, revealing significant effects on cell viability.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The mechanism of action appears to involve cell cycle arrest and apoptosis induction.
Case Studies
-
Antiviral Activity : A study investigated the antiviral properties of this compound against yellow fever virus. Compounds exhibiting over 50% inhibition at a concentration of 50 µM were considered active. The therapeutic index was calculated to assess safety versus efficacy.
Compound EC50 (µM) CC50 (µM) Therapeutic Index This compound 10 100 10 - In Vivo Studies : Animal models have been used to evaluate the compound's efficacy in treating infections and tumors. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 3,5-dimethylfuran-2-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-4-11-9(10)8-6(2)5-7(3)12-8/h5H,4H2,1-3H3 |
InChI Key |
BXGWXPMWJSNIST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(O1)C)C |
Origin of Product |
United States |
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